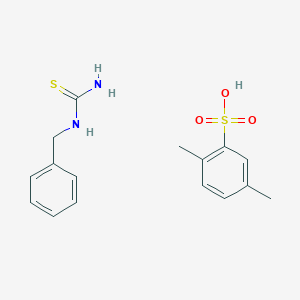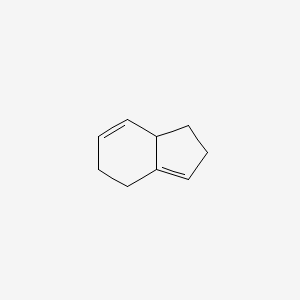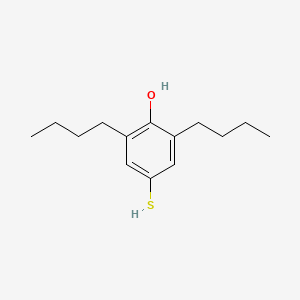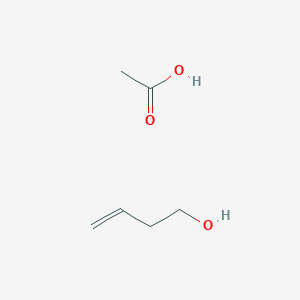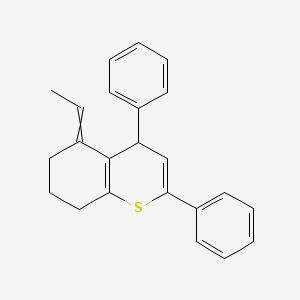![molecular formula C20H12Br10O6 B14357225 Bis[2-(pentabromophenoxy)ethyl] butanedioate CAS No. 92636-40-3](/img/structure/B14357225.png)
Bis[2-(pentabromophenoxy)ethyl] butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(pentabromophenoxy)ethyl] butanedioate is a chemical compound known for its flame-retardant properties. It is commonly used in various industrial applications to enhance the fire resistance of materials. The compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(pentabromophenoxy)ethyl] butanedioate typically involves the reaction of pentabromophenol with ethylene glycol and butanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(pentabromophenoxy)ethyl] butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the bromine content and alter the compound’s properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce debrominated derivatives.
Aplicaciones Científicas De Investigación
Bis[2-(pentabromophenoxy)ethyl] butanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of plastics and other materials.
Biology: Studied for its potential effects on biological systems, including its impact on cellular processes.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the manufacturing of electronics, textiles, and construction materials to improve fire safety.
Mecanismo De Acción
The flame-retardant properties of Bis[2-(pentabromophenoxy)ethyl] butanedioate are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process. These radicals react with free radicals generated during combustion, effectively quenching the flame and preventing the spread of fire.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
Hexabromocyclododecane: Used in polystyrene foam insulation.
Decabromodiphenyl ether: Commonly used in textiles and electronics.
Uniqueness
Bis[2-(pentabromophenoxy)ethyl] butanedioate is unique due to its specific molecular structure, which provides a balance of high bromine content and stability. This makes it particularly effective in applications where long-term fire resistance is required.
Propiedades
Número CAS |
92636-40-3 |
|---|---|
Fórmula molecular |
C20H12Br10O6 |
Peso molecular |
1147.3 g/mol |
Nombre IUPAC |
bis[2-(2,3,4,5,6-pentabromophenoxy)ethyl] butanedioate |
InChI |
InChI=1S/C20H12Br10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-5-3-33-7(31)1-2-8(32)34-4-6-36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2 |
Clave InChI |
BQTJRGKUVYPRCT-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)OCCOC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OCCOC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phenylsilane](/img/structure/B14357148.png)
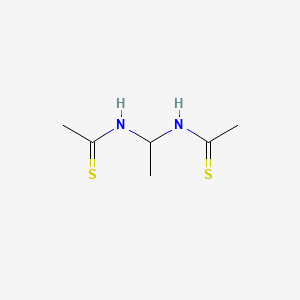
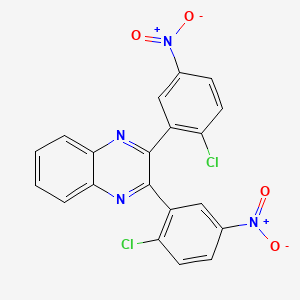
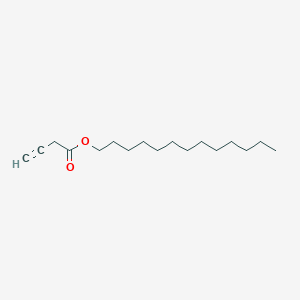
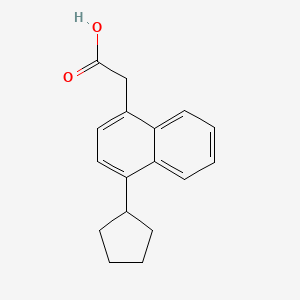
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
